molecular formula C16H19N3O4 B11766101 1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid

1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid

Cat. No.: B11766101
M. Wt: 317.34 g/mol
InChI Key: JPDCHUPRIIGKND-UHFFFAOYSA-N
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Description

1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

The synthesis of 1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid involves multiple steps, including the formation of the pyridine ring and the subsequent functionalization of the piperidine ring. The synthetic route typically starts with the preparation of the pyridine ring through a series of condensation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ethoxycarbonyl groups, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of biological processes.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific target and the nature of the binding interaction.

Comparison with Similar Compounds

1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(3-Cyano-5-(ethoxycarbonyl)-6-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid
  • 1-(3-Cyano-5-(ethoxycarbonyl)-6-(fluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid

These compounds share similar structural features but differ in the substituents on the pyridine ring. The presence of different substituents can significantly impact the chemical and biological properties of the compounds, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(3-cyano-5-ethoxycarbonyl-6-methylpyridin-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-3-23-16(22)13-8-12(9-17)14(18-10(13)2)19-6-4-11(5-7-19)15(20)21/h8,11H,3-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDCHUPRIIGKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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